molecular formula C9H15P B101688 Triallylphosphine CAS No. 16523-89-0

Triallylphosphine

Cat. No. B101688
CAS RN: 16523-89-0
M. Wt: 154.19 g/mol
InChI Key: GNFABDZKXNKQKN-UHFFFAOYSA-N
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Description

Triallylphosphine is a type of trialkylphosphine, a class of organophosphorus compounds with the general formula PR3, where R is an alkyl group. These compounds are known for their unique reactivity and are widely used in various chemical transformations. Triallylphosphine itself is not explicitly mentioned in the provided papers, but the properties and behaviors of trialkylphosphines can be extrapolated to understand its potential characteristics and applications.

Synthesis Analysis

The synthesis of trialkylphosphines often involves strategies to manage their sensitivity to oxidation. One approach is the conversion of air-sensitive trialkylphosphines into air-stable phosphonium salts through protonation on phosphorus. These salts can then be deprotonated under reaction conditions to liberate the trialkylphosphine . Additionally, trialkylphosphines can be synthesized with bulky end caps to protect the phosphorus atom from oxidation and hydrolysis, as seen in the synthesis of triethynylphosphines .

Molecular Structure Analysis

The molecular structure of trialkylphosphines can vary significantly depending on the substituents attached to the phosphorus atom. For instance, trialkylphosphines with bulky triarylsilyl groups at the alkyne termini exhibit a large cavity near the phosphorus atom, which can influence their reactivity and stability . In the case of trialkylphosphine-stabilized copper(I) phenylchalcogenolate complexes, the size and amount of the phosphine ligand can affect the nuclearity of the complexes, ranging from mono- to decanuclear structures .

Chemical Reactions Analysis

Trialkylphosphines participate in a variety of chemical reactions. They can catalyze anti-selective vicinal silaboration and diboration of alkynoates , serve as efficient catalysts for homo-coupling of halides , and drive chemical transformations to synthesize metal and metal-sulfide heterostructures . Furthermore, trialkylphosphines are used in rhodium-catalyzed hydrosilylation of ketones , and they stabilize copper(I) phenylchalcogenolate complexes . Their electron-donating properties make them suitable for a wide range of catalytic reactions, including activation of alkanes, hydroamination of alkenes, and hydrocarbonylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of trialkylphosphines are influenced by their steric and electronic characteristics. For example, trialkylphosphines with a large cavity are stable to oxidation by air and hydrolysis, and their reactivity can be tuned by the size of the substituents . The bonding in trialkylphosphine complexes can exhibit unique features such as long Cu-E bonds or secondary Cu-E connections, which are influenced by the rigidity of Cu-E-C angles . Additionally, the redox properties of bulky trialkylphosphines can be tailored by the exocyclic alkyl groups, as demonstrated by the synthesis and characterization of a series of trialkylphosphines with a bulky phosphacyclopentane backbone .

Scientific Research Applications

Reversible Coordination in Ruthenium Carbonyl Clusters

Triallylphosphine exhibits reversible coordination in ruthenium carbonyl clusters. This characteristic has been demonstrated in the study of triallylphosphine-substituted clusters, where the reaction leads to the formation of various ruthenium complexes. This highlights the potential of triallylphosphine in the field of inorganic chemistry and material science, particularly in the synthesis and modification of metal clusters (Thapper et al., 2004).

Air-Stable Trialkylphosphonium Salts

Triallylphosphine has been used to create air-stable trialkylphosphonium salts. These salts are formed by protonation on phosphorus and can replace air-sensitive trialkylphosphines in various reactions. Their stability and ease of handling make them useful in a range of stoichiometric and catalytic processes, particularly in organic chemistry (Netherton & Fu, 2001).

Plasma Polymerization and Metal Complexation

The plasma polymerization of triallylphosphine to form crosslinked polymer thin films has been researched. These thin films retain a high proportion of CC and P groups from the monomer, making them reactive towards various gases and metal compounds. This property is crucial in the development of materials with specific functionalities, such as sensors or catalysts (Clymer, Morosoff, & Crumbliss, 1992).

Formation of Phosphaacetylene by Thermolysis

A theoretical study explored the decomposition of triallylphosphine into phosphaacetylene, revealing insights into the thermal decomposition mechanisms of organophosphorus compounds. This research is significant in the field of theoretical and computational chemistry, providing a deeper understanding of the reactions and stability of phosphorus-containing organic compounds (Mathey & le Floch, 2004).

Anti-Selective Vicinal Silaboration and Diboration

Trialkylphosphine organocatalysts, including triallylphosphine, have been used for anti-selective vicinal silaboration and diboration of alkynoates. This methodology is important in organic synthesis, enabling the creation of complex molecules with precise control over the stereochemistry (Nagao, Ohmiya, & Sawamura, 2015).

Sterically Demanding Trialkylphosphines in Catalysis

Research on sterically demanding trialkylphosphines, including triallylphosphine, has shown their effectiveness in palladium-catalyzed cross-coupling reactions. These phosphines offer a flexible design for tuning catalytic properties, which is vital for advancing synthetic methodologies in organic chemistry (Fleckenstein & Plenio, 2010).

Safety And Hazards

Triallylphosphine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray. Contact with skin and eyes should be avoided, and it should be handled with personal protective equipment .

properties

IUPAC Name

tris(prop-2-enyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15P/c1-4-7-10(8-5-2)9-6-3/h4-6H,1-3,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFABDZKXNKQKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCP(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167868
Record name Triallyl phosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triallylphosphine

CAS RN

16523-89-0
Record name Triallyl phosphine
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Record name Triallyl phosphine
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Record name Triallyl phosphine
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Record name Triallyl phosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
77
Citations
A Thapper, E Sparr, BFG Johnson, J Lewis… - Inorganic Chemistry …, 2004 - Elsevier
… 2 ) 2 }] – in which the ligand triallylphosphine is coordinated via the phosphorus atom as well as … Reaction of [Ru 3 (CO) 12 ] with an excess of triallylphosphine in dichloromethane in the …
Number of citations: 11 www.sciencedirect.com
WJ Jones, WC Davies, ST Bowden… - Journal of the …, 1947 - pubs.rsc.org
… Such phosphines have now been pregared by the Grignard method, triallylphosphine and $ henyl-, p-tolyl-, p-xylyl-, p-ethylphenyl-, p-isopropylphenyl-, p-methoxyphenyl-, p-…
Number of citations: 28 pubs.rsc.org
F Mathey, P Le Floch - The Journal of Organic Chemistry, 2004 - ACS Publications
A theoretical study of the decomposition of triallylphosphine into phosphaacetylene at the B3LYP/6-311++G(3df,2p) level has shown that the most likely mechanism involves two …
Number of citations: 8 pubs.acs.org
G Davidson, S Phillips - Spectrochimica Acta Part A: Molecular …, 1979 - Elsevier
Internal vibrational modes of the allyl groups in P(CH 2 CHCH 2 ) 3 and As(CH 2 CHCH 2 ) 3 may be assigned in terms of a local symmetry, C s , with non-interacting allyl units. …
Number of citations: 8 www.sciencedirect.com
SD Clymer, NC Morosoff… - Journal of applied …, 1992 - Wiley Online Library
The plasma polymerization of triallylphosphine in order to form a crosslinked polymer thin film is described. The plasma polymer thin film has been characterized and shown to contain a …
Number of citations: 2 onlinelibrary.wiley.com
LH Chance, JD Guthrie - Journal of Applied Chemistry, 1960 - Wiley Online Library
… Additional properties and details of preparation of triallylphosphine oxide are reported. … Triallylphosphine oxide wasIprepared at this laboratory in connexion with studies of flame …
Number of citations: 2 onlinelibrary.wiley.com
P Le Floch, F Mathey - Journal of the Chemical Society, Chemical …, 1993 - pubs.rsc.org
The parent phosphinine is obtained in ca. 40% yield by thermolysis of vinyldialiylphosphine at 700 C at 10–3 Torr; under the same conditions, triallylphosphine mainly yields HCP which …
Number of citations: 25 pubs.rsc.org
AS Ionkin, WJ Marshall, BM Fish, MF Schiffhauer… - …, 2009 - ACS Publications
… (3) The electron rich “naked” phosphorus analog (3) has been detected by microwave spectroscopy during FVP of allyldichlorophosphine (4) and during pyrolysis of triallylphosphine. (5…
Number of citations: 1 pubs.acs.org
NC Morosoff, SD Clymer… - Journal of applied …, 1992 - Wiley Online Library
… In this report, the evaporation of Ni into a triallylphosphine ( TAP ) glow discharge is described. Deposition of a plasma polymer with concurrent reaction of Ni atoms with phosphine …
Number of citations: 2 onlinelibrary.wiley.com
AR Battle, PG Edwards, R Haigh, DE Hibbs, D Li… - …, 2007 - ACS Publications
… Reasons for the relative failure of the cyclization with diallyl(2-propyl)phosphine are unclear, while the reactions with triallylphosphine were frustrated by unwanted intermolecular …
Number of citations: 24 pubs.acs.org

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